molecular formula C13H20N2O B7494710 N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide

N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide

Cat. No. B7494710
M. Wt: 220.31 g/mol
InChI Key: AVEZMDSNLIBECJ-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. This compound was first synthesized in the early 1990s and has since been the focus of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide is not fully understood. However, it is believed to act through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α), which plays a key role in the immune response to cancer. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to activate the NF-κB pathway, which leads to the production of TNF-α and other cytokines. TNF-α, in turn, activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, particularly TNF-α, as well as other immune system cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects as well, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the creation of analogues with potentially improved activity. It has also been shown to have activity against a wide range of cancer cell lines, which makes it a promising candidate for further study. However, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It has also been shown to have toxic effects at high doses, which may limit its clinical use.

Future Directions

For research include the development of analogues with improved activity and reduced toxicity, the identification of biomarkers for response prediction, and the development of combination therapies.

Synthesis Methods

N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The first step involves the reaction of 3-cyanopyridine with isobutyraldehyde to give 3-(2-methylpropyl)pyridine-2-carbaldehyde. This intermediate is then reacted with methylamine to give N-(2-methylpropyl)-3-pyridinecarboxamide. Finally, the N-(2-methylpropyl)-3-pyridinecarboxamide is reacted with tert-butyl nitrite to give N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to inhibit tumor growth and induce tumor cell death. It has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.

properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-7-6-8-14-9-11/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEZMDSNLIBECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)C(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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